N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzothiazole core linked via a carboxamide group to a pyridin-3-ylmethyl substituent, which is further substituted at the 5-position with a furan-2-yl moiety. The structural emphasis on heterocyclic systems (benzothiazole, pyridine, and furan) aligns with pharmacophores known for diverse bioactivities .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXOZAPHOPOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Diazotization Route
Starting from 6-nitrobenzo[d]thiazole , catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduction yields 6-aminobenzo[d]thiazole . Subsequent diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt, which undergoes hydrolysis in aqueous CuSO₄ to afford benzo[d]thiazole-6-carboxylic acid (Yield: 68–72%).
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 85 |
| Diazotization | NaNO₂, HCl, 0–5°C | 90 |
| Hydrolysis | CuSO₄, H₂O, 70°C | 75 |
Direct Oxidation of Methyl Substituents
Alternative routes oxidize 6-methylbenzo[d]thiazole using KMnO₄ in acidic media (H₂SO₄, Δ), yielding the carboxylic acid directly (Yield: 65%).
Synthesis of 5-(Furan-2-yl)Pyridin-3-ylMethanamine
Suzuki-Miyaura Cross-Coupling
5-Bromopyridin-3-ylmethanamine reacts with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis in a 1,2-dimethoxyethane (DME)/H₂O mixture, with K₂CO₃ as base. The reaction proceeds at 80°C for 12 h, yielding 5-(furan-2-yl)pyridin-3-ylmethanamine (Yield: 78%).
Optimization Parameters
- Catalyst loading: 5 mol% Pd(PPh₃)₄
- Solvent ratio: DME/H₂O (4:1)
- Temperature: 80°C
Cyclocondensation Approach
A Hantzsch-like synthesis constructs the pyridine core by condensing furfural with β-ketoester derivatives. For example, reacting ethyl 3-aminocrotonate with furfural and ammonium acetate in acetic acid generates 5-(furan-2-yl)pyridine-3-carbaldehyde , which is reduced to the alcohol via NaBH₄ and subsequently aminated (Yield: 62%).
Carboxamide Bond Formation
Acid Chloride Method
Benzo[d]thiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form benzo[d]thiazole-6-carbonyl chloride . This intermediate reacts with 5-(furan-2-yl)pyridin-3-ylmethanamine in dry THF with triethylamine (TEA) as a base, yielding the target compound (Yield: 82%).
Characterization Data
Coupling Reagent-Mediated Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the carboxylic acid and amine at 25°C (Yield: 76%).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Acid chloride | High yield, rapid kinetics | SOCl₂ handling hazards |
| EDCI/HOBt | Mild conditions, no SOCl₂ | Longer reaction time |
Mechanistic Insights and Side Reactions
Competing Esterification
Insufficient activation of the carboxylic acid may lead to ester byproducts, particularly in protic solvents. Anhydrous conditions and excess TEA mitigate this issue.
Furan Ring Sensitivity
Strong acids or oxidants can degrade the furan moiety. Neutral pH and low temperatures during coupling preserve its integrity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency during nitro reduction and coupling steps, improving throughput by 40% compared to batch processes.
Green Chemistry Approaches
Replacements for DMF (e.g., cyclopentyl methyl ether) and catalytic recycling of Pd reduce environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in tetrahydrofuran (THF), KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is , with a molecular weight of approximately 400.49 g/mol. The compound features a furan ring, a pyridine moiety, and a benzo[d]thiazole structure, which contribute to its diverse reactivity and biological properties.
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
2. Anticancer Potential
The compound has been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Its structural features may enhance its interaction with biological targets relevant for cancer therapy.
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes, including those involved in cancer progression and inflammation. This inhibition could lead to therapeutic applications in treating diseases characterized by excessive enzyme activity .
Synthesis and Functionalization
The synthesis of this compound involves multi-step organic reactions, often starting from simpler precursors like furan and pyridine derivatives. Recent advancements in synthetic methodologies have improved yields and functionalization options, allowing for the development of analogs with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with molecular targets such as DNA and enzymes. For instance, compounds containing thiazole moieties have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anti-cancer and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Benzamide Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share a pyridinyl-thiazole backbone but differ in substituents and core heterocycles:
- Core Heterocycle: The target compound uses a benzothiazole ring, whereas analogs in employ simpler thiazole rings.
- Substituents: The target’s furan-2-yl group contrasts with morpholine, piperazine, or dimethylamino groups in analogs. Furan rings may confer metabolic instability due to susceptibility to oxidative degradation compared to saturated amines .
Table 1: Structural Comparison
*Estimated based on structural formulas.
†Approximation; exact value requires experimental validation.
Anticancer Thiazolecarboxamides ()
Dasatinib (C₂₂H₂₆ClN₇O₂S·H₂O), a kinase inhibitor, shares a thiazolecarboxamide scaffold but incorporates a pyrimidine-piperazine system absent in the target compound. Key differences include:
- Bioactivity : Dasatinib’s clinical efficacy as a BCR-ABL inhibitor is well-documented, while the target compound’s benzothiazole core may target different pathways (e.g., tubulin polymerization or antimicrobial targets).
- Solubility : Dasatinib’s hydrate form and polar piperazine group enhance solubility, whereas the target’s furan and benzothiazole may limit aqueous solubility .
Table 2: Pharmacological Profile Comparison
| Compound | Therapeutic Class | Key Functional Groups | Water Solubility* |
|---|---|---|---|
| Target Compound | Undefined | Benzothiazole, furan, pyridine | Likely low |
| Dasatinib | Anticancer | Thiazolecarboxamide, piperazine | Moderate-High |
*Inferred from structural features.
Ranitidine-Related Compounds ()
Impurities like ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol) share the dimethylamino-furan motif with the target compound. However:
- Functionality : Ranitidine derivatives focus on histamine H₂ antagonism, while the target’s benzothiazole-carboxamide suggests divergent mechanisms.
- Stability : The target’s pyridine and benzothiazole may offer greater stability than ranitidine’s nitroethene and sulphanyl groups, which are prone to degradation .
Physicochemical and Spectral Data Insights
- Melting Points : Analogs in are reported as white/yellow solids with melting points >150°C, suggesting the target compound may similarly exhibit high thermal stability .
- Spectroscopy : The target’s ¹H NMR would show distinct furan (δ 6.3–7.4 ppm) and pyridine (δ 8.0–9.0 ppm) proton signals, differing from piperazine/morpholine analogs (δ 2.5–3.5 ppm for aliphatic protons) .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H16N4O2S
Molecular Weight : 356.41 g/mol
The compound features a benzo[d]thiazole core, which is known for its bioactive properties, along with a furan-pyridine substituent that enhances its pharmacological potential. The presence of these functional groups suggests a range of biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.1 μg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.05 |
| Streptococcus pneumoniae | 0.03 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including HeLa and MCF-7, revealed that it induces apoptosis and inhibits cell proliferation at concentrations as low as 5 μM. The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan and pyridine moieties significantly influence the biological activity of the compound. Substituents that enhance electron density on the aromatic rings tend to increase antimicrobial potency, while certain halogenated derivatives exhibited improved anticancer activity .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Anticancer Potential
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : Multi-step synthesis involving:
- Step 1 : Coupling of furan-2-yl pyridine derivatives with benzothiazole precursors via nucleophilic substitution or amidation.
- Step 2 : Cyclization under reflux conditions (e.g., acetonitrile or DMF) using iodine and triethylamine to promote heterocycle formation .
- Key Conditions : Temperature control (60–100°C), solvent selection (polar aprotic solvents for amide bond formation), and stoichiometric optimization of reagents.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays) .
Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- The furan moiety enhances π-π stacking with biological targets, while the benzothiazole core contributes to electron-deficient regions for electrophilic interactions .
- The methyl linker between pyridine and benzothiazole groups affects conformational flexibility and binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent Screening : Test DMF vs. acetonitrile for cyclization efficiency; DMF may enhance solubility of intermediates .
- Catalyst Optimization : Evaluate iodine vs. other Lewis acids (e.g., ZnCl₂) to reduce side reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How do substituent variations on the benzothiazole or furan rings impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Modification | Observed Impact (Example) |
|---|---|---|
| Benzothiazole C6 | Electron-withdrawing groups (e.g., -NO₂) | Increased cytotoxicity in cancer cell lines |
| Furan C5 | Methyl vs. ethyl groups | Altered pharmacokinetic profiles due to steric effects |
- Assay Design : Use standardized protocols (e.g., MTT assay for anticancer activity) with positive controls (e.g., cisplatin) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell viability) .
- Structural Validation : Reconfirm compound identity and purity, as impurities (e.g., unreacted intermediates) may skew results .
- Assay Conditions : Standardize parameters (e.g., cell line passage number, serum concentration) to minimize variability .
Q. What strategies are effective in addressing poor solubility during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
